molecular formula C15H13NO4S B2712220 methyl 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzoate CAS No. 50437-61-1

methyl 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzoate

Cat. No.: B2712220
CAS No.: 50437-61-1
M. Wt: 303.33
InChI Key: ARNLUTFWHBZERP-UHFFFAOYSA-N
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Description

methyl 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzoate is an organic compound with the molecular formula C15H13NO4S. It is a derivative of benzoic acid and contains a nitro group, a methyl ester group, and a sulfanyl group attached to a benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzoate typically involves the esterification of 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Mechanism of Action

The mechanism of action of methyl 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzoate is not fully understood. its biological activities are thought to be related to its ability to interact with specific molecular targets and pathways. For example, its antimicrobial activity may involve the inhibition of bacterial cell wall synthesis or disruption of membrane integrity . Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

methyl 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzoate can be compared with other similar compounds, such as:

These compounds share some structural similarities but differ in their chemical reactivity and biological activities, highlighting the uniqueness of this compound.

Properties

IUPAC Name

methyl 4-(4-methylphenyl)sulfanyl-3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4S/c1-10-3-6-12(7-4-10)21-14-8-5-11(15(17)20-2)9-13(14)16(18)19/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARNLUTFWHBZERP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(C=C(C=C2)C(=O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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